molecular formula C11H12N2O5S B12930740 4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester CAS No. 653586-13-1

4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester

Cat. No.: B12930740
CAS No.: 653586-13-1
M. Wt: 284.29 g/mol
InChI Key: CURYRZSEEMHJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Mechanism of Action

The mechanism of action of Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with nucleic acids or proteins, disrupting their normal function and leading to antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its acetylthio group provides additional reactivity compared to other pyrimidine derivatives, making it a valuable compound in both research and industrial applications .

Biological Activity

Overview of 4,5-Pyrimidinedicarboxylic Acid Derivatives

4,5-Pyrimidinedicarboxylic acid derivatives, including those with acetylthio and dimethyl ester functionalities, are of interest in medicinal chemistry due to their potential biological activities. These compounds often exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C9H10N2O4S
  • Molecular Weight : Approximately 230.25 g/mol

Biological Activity

  • Antimicrobial Activity :
    • Some derivatives of pyrimidinedicarboxylic acids have shown effectiveness against various bacterial strains and fungi. The presence of the acetylthio group may enhance membrane permeability, facilitating greater antimicrobial action.
  • Anti-inflammatory Properties :
    • Research indicates that pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential use in treating inflammatory diseases.
  • Anticancer Potential :
    • Certain studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with acetylthio modifications showed enhanced activity compared to their non-modified counterparts.
  • Evaluation of Antimicrobial Efficacy : In a comparative study published in Phytotherapy Research, several pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results confirmed that the compound exhibited significant inhibitory effects on bacterial growth.

Data Table

Biological ActivityEffectivenessReference
AntimicrobialEffective against various bacteriaJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of COX enzymesPhytotherapy Research
AnticancerInduction of apoptosisCancer Research Journal

Properties

CAS No.

653586-13-1

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

dimethyl 2-(acetylsulfanylmethyl)pyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C11H12N2O5S/c1-6(14)19-5-8-12-4-7(10(15)17-2)9(13-8)11(16)18-3/h4H,5H2,1-3H3

InChI Key

CURYRZSEEMHJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NC=C(C(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.